Methamphetamine tartrate

Analytical Chemistry Forensic Toxicology Reference Standard Preparation

Methamphetamine tartrate (CAS 62265-33-2), formally identified as (2R,3R)-2,3-dihydroxysuccinic acid—(2S)-N-methyl-1-phenyl-2-propanamine (1:1) , is a well-defined diastereomeric salt of the (S)-methamphetamine free base with (2R,3R)-tartaric acid. This compound is of specific interest in forensic, clinical, and pharmaceutical research settings where stereochemical purity and salt-form identity are critical experimental variables.

Molecular Formula C14H21NO6
Molecular Weight 299.32 g/mol
CAS No. 62265-33-2
Cat. No. B14563175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethamphetamine tartrate
CAS62265-33-2
Molecular FormulaC14H21NO6
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
InChIKeySOSGXQJCXKXQCB-NDAAPVSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methamphetamine Tartrate (CAS 62265-33-2): Core Analytical and Procurement Specifications for the (S)-Enantiomer Salt Form


Methamphetamine tartrate (CAS 62265-33-2), formally identified as (2R,3R)-2,3-dihydroxysuccinic acid—(2S)-N-methyl-1-phenyl-2-propanamine (1:1) [1], is a well-defined diastereomeric salt of the (S)-methamphetamine free base with (2R,3R)-tartaric acid. This compound is of specific interest in forensic, clinical, and pharmaceutical research settings where stereochemical purity and salt-form identity are critical experimental variables. The compound is defined by three stereocenters and has a molecular formula of C14H21NO6 and a molecular weight of 299.32 g/mol [2].

Why In-Class Salt Form Interchange of Methamphetamine Fails Without Experimental Validation: The Critical Role of Stereochemistry and Counterion


The substitution of methamphetamine hydrochloride (CAS 51-57-0) for methamphetamine tartrate (CAS 62265-33-2) in analytical or pharmacological protocols is not scientifically defensible without rigorous method revalidation. The two salts possess distinct molecular weights (299.32 g/mol vs. 185.69 g/mol for the free base equivalent), which directly impacts molar-based calculations for standard preparation and dosing [1]. Critically, the process of forming the (2R,3R)-tartrate salt is a fundamental method for the resolution of racemic N-methylamphetamine into its pure (S)-enantiomer [2], establishing that procurement of this specific salt is often intrinsically linked to guaranteed stereochemical purity. Unlike the more common hydrochloride salt, the tartrate form carries a higher mass per mole of active pharmacophore, meaning that weight-to-weight comparisons or substitutions will result in significant errors in quantitative analysis . These fundamental differences in molecular weight, stereochemical implication, and the analytical and industrial processes that yield the compound make it a distinct chemical entity that cannot be assumed to be equivalent to its hydrochloride or sulfate analogs in any quantitative or identity-critical application.

Quantitative Evidence Guide: Verifiable Differentiation of Methamphetamine Tartrate (CAS 62265-33-2) from In-Class Analogs


Molecular Weight Difference of 61.6% vs. Hydrochloride Salt Drives Quantification and Standard Preparation Protocols

The molecular weight of methamphetamine tartrate is 299.32 g/mol, whereas the widely used hydrochloride salt has a molecular weight of 185.69 g/mol (free base equivalent 149.23 g/mol) [1]. This represents a 61.6% increase in mass per mole of the active methamphetamine cation. This difference has direct, quantitative implications for the preparation of analytical standards, calibration curves, and any application requiring molar-based calculations.

Analytical Chemistry Forensic Toxicology Reference Standard Preparation

Enantiomeric Resolution by Tartrate Salt Formation: A Critical Process Control Differentiator

The formation of methamphetamine tartrate via reaction with (2R,3R)-tartaric acid is an established industrial-scale method for the optical resolution of racemic N-methylamphetamine to obtain the pure (S)-enantiomer [1]. The diastereomeric salt formation process yields the target tartrate salt with a specific stereochemical configuration (three defined stereocenters ), and the progress of this resolution can be directly monitored by Differential Scanning Calorimetry (DSC) with a precision of approximately 5% optical purity [1]. This contrasts with the hydrochloride salt, which is typically the final product form and does not provide this built-in stereochemical quality control indicator during synthesis.

Stereochemistry Chiral Resolution Pharmaceutical Manufacturing

Defined Stereochemical Configuration with Three Chiral Centers Ensures Unambiguous Identity for Analytical Selectivity

Methamphetamine tartrate (CAS 62265-33-2) possesses three defined stereocenters, as specified in its IUPAC nomenclature: (2R,3R)-2,3-dihydroxysuccinic acid—(2S)-N-methyl-1-phenyl-2-propanamine (1:1) [1]. This is in contrast to the hydrochloride salt, which is often found or synthesized as a racemic mixture (d,l-methamphetamine HCl) with a lower melting point (130-135°C) compared to the pure enantiomers (170-175°C) [2]. The specific combination of (2S) configuration from the methamphetamine moiety and (2R,3R) from the tartaric acid counterion defines a unique diastereomeric salt with distinct physical and chemical properties.

Chiral Analysis Forensic Chemistry Drug Identification

Differential Scanning Calorimetry (DSC) Provides a Unique Thermal Fingerprint for Identity and Purity Verification

The methamphetamine tartrate diastereomeric salt exhibits a distinct thermal profile that can be analyzed by Differential Scanning Calorimetry (DSC). Research has demonstrated that DSC measurements of the precipitated tartrate salts provide sufficient information for following the progress of optical resolution, and the results can be estimated with a precision of about 5% optical purity [1]. While DSC is also applicable to hydrochloride salts, the tartrate form's specific endothermic and exothermic transitions, including those associated with diastereomeric salt decomposition, provide a unique thermal fingerprint that is characteristic of this specific salt form and its stereochemical composition [1].

Thermal Analysis Pharmaceutical Quality Control Forensic Chemistry

Procurement-Validated Application Scenarios for Methamphetamine Tartrate (CAS 62265-33-2)


Analytical Reference Standard for Chiral Purity and Quantitative Method Validation

Given its defined stereochemistry (three defined stereocenters [1]) and well-characterized molecular weight (299.32 g/mol [2]), methamphetamine tartrate is the optimal candidate for preparing calibration standards and quality control samples in chiral chromatographic methods (e.g., HPLC or GC-MS). Its use ensures that molar-based calculations for the preparation of standards are accurate and traceable, a critical requirement for method validation in forensic and clinical toxicology laboratories [3].

Synthesis and Process Control Marker for Enantiomerically Pure Methamphetamine

The industrial-scale resolution of racemic methamphetamine relies on diastereomeric salt formation with tartaric acid. Methamphetamine tartrate is therefore the direct product of this resolution step [1]. Laboratories engaged in synthetic chemistry or pharmaceutical process research can utilize this salt as a key intermediate or as a marker to monitor the progress and efficiency of the optical resolution process, with the potential to estimate optical purity by DSC with ~5% precision [1].

Thermal Analysis and Solid-State Characterization Studies

The unique thermal profile of methamphetamine tartrate, as demonstrated by DSC studies used to monitor optical resolution [1], makes it a valuable subject for solid-state characterization research. Its distinct melting, decomposition, or polymorphic transition behavior provides a robust analytical handle for studying salt-form stability, excipient compatibility, and the solid-state properties of chiral drug substances [1].

Procurement of Defined (S)-Methamphetamine Cation Source for Controlled Pharmacological Studies

For pharmacological research requiring the pure (S)-enantiomer of methamphetamine, the tartrate salt provides a well-defined source. The salt's link to the validated tartaric acid resolution process offers an inherent level of stereochemical quality assurance [1]. While the hydrochloride salt is the common clinical form, the tartrate's higher molecular weight (299.32 vs. 185.69 g/mol) and defined counterion [2] provide a different physicochemical profile that may be of interest in specific formulation or drug delivery studies where the counterion's properties are a variable under investigation.

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